N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNLJUAXJFCPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Formation of the Indole Core
The 1,2-dimethylindole precursor is typically synthesized via Fischer indole synthesis or Bischler-Napieralski cyclization . The latter method, as detailed in, employs a radical carbocyclization process using α-carbamoyldichloromethyl radicals to construct the bicyclic indole framework. Key parameters include:
- Reagents : Chlorooxoacetate, triethylamine (base)
- Conditions : Anhydrous dichloromethane (DCM), 0–25°C under nitrogen.
- Yield : 65–70% after purification via column chromatography.
A radical-mediated approach (Fig. 1) ensures stereochemical control, critical for subsequent functionalization.
Acylation to Form the 2-Oxoacetamide Moiety
Acylation of the indole core with chlorooxoacetate introduces the oxoacetamide group. The patent CN111285872A specifies:
- Solvent : Dichloromethane (DCM) or toluene
- Base : Triethylamine or morpholine
- Temperature : 50–130°C (optimal at 90°C)
- Time : 4–6 hours
This step achieves 70% yield when conducted under anhydrous conditions, with residual moisture leading to hydrolytic byproducts.
N-Alkylation with Cyclohexyl and Ethyl Groups
Sequential N-alkylation introduces the cyclohexyl and ethyl substituents:
- Cyclohexylation : Cyclohexyl bromide in DMF with sodium hydride (NaH) at 50°C for 4 hours (55–60% yield).
- Ethylation : Ethyl iodide in DMF at 60°C for 6 hours (50–55% yield).
The use of polar aprotic solvents (DMF) enhances nucleophilicity, while NaH ensures deprotonation of the acetamide nitrogen.
Optimization of Reaction Conditions
Analytical Characterization
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
N-Substituent Impact :
- Adamantane derivatives (e.g., 5r) exhibit potent cytotoxicity (IC₅₀ ~10 µM) due to the bulky, lipophilic adamantane group, which may enhance target engagement .
- Cyclohexyl and cyclopropyl substituents balance lipophilicity and steric effects, with cyclohexyl offering greater conformational flexibility .
- Pyridinyl groups (e.g., D-24851) enable unique microtubule interactions, avoiding neurotoxicity seen with vinca alkaloids .
- Indole Substitution Effects: 1,2-Dimethyl groups (main compound) may stabilize the indole core and reduce metabolic degradation. Adamantane at C2 () significantly enhances antiproliferative activity, likely through hydrophobic interactions with cellular targets .
Biological Activity
N-cyclohexyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 286.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It acts as a modulator for certain receptors, influencing neurotransmitter release and activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of angiogenesis |
Neuroprotective Effects
The compound also shows potential neuroprotective effects, particularly in models of neurodegenerative diseases. It has been found to:
- Reduce oxidative stress markers.
- Enhance neuronal survival in vitro.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. Results indicated significant cytotoxicity against multiple cancer cell lines with a notable mechanism involving apoptosis induction through mitochondrial pathways .
Study 2: Neuroprotection
In a model of Alzheimer's disease, this compound demonstrated the ability to protect against amyloid-beta-induced toxicity. The compound reduced levels of reactive oxygen species (ROS) and improved cognitive function in treated mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
